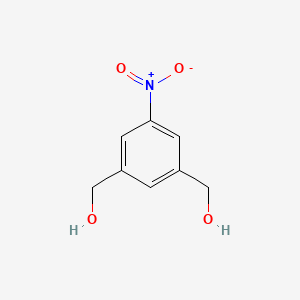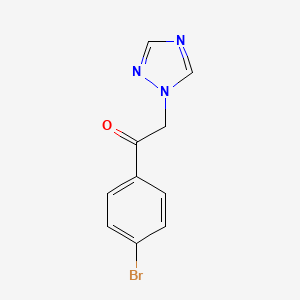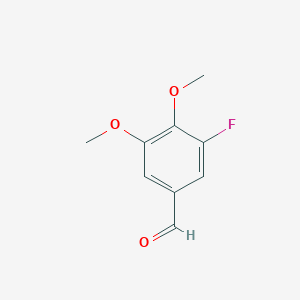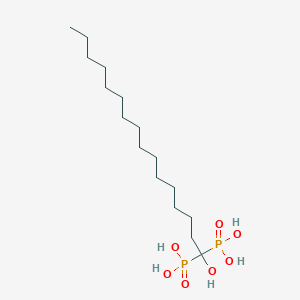
1-羟基-1-膦酰基十六烷基膦酸
描述
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is an organophosphorus compound with the molecular formula C₁₆H₃₆O₇P₂. It is characterized by the presence of two phosphonic acid groups attached to a hexadecyl chain. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications.
科学研究应用
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential use in bone resorption disorders due to its ability to bind to calcium ions.
Industry: Utilized as a corrosion inhibitor in metal treatment processes and as a scale inhibitor in water treatment systems.
作用机制
: Chemsrc: (1-Hydroxy-1-Phosphonohexadecyl)Phosphonic Acid : X-MOL: Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in inhibiting calcium carbonate scale : Springer: Synthesis and Biological Applications of Phosphinates and Phosphonates : Chemblink: (1-Hydroxy-1-Phosphonohexadecyl)Phosphonic Acid
生化分析
Biochemical Properties
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes that are involved in calcium metabolism. It interacts with enzymes such as alkaline phosphatase and pyrophosphatase, inhibiting their activity by binding to the active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby regulating the levels of calcium and phosphate in biological systems .
Cellular Effects
The effects of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of osteoclasts, which are cells responsible for bone resorption. This inhibition is achieved through the downregulation of genes involved in osteoclast differentiation and activity .
Molecular Mechanism
At the molecular level, (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alkaline phosphatase, inhibiting their catalytic activity. Additionally, it can chelate metal ions like calcium, forming stable complexes that prevent the ions from participating in biochemical reactions. This chelation disrupts normal cellular processes that depend on these metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid can lead to a gradual decrease in cellular function, likely due to the accumulation of the compound and its metabolites .
Dosage Effects in Animal Models
The effects of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without causing significant adverse effects. At high doses, it can lead to toxicity, manifesting as renal impairment and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is involved in metabolic pathways that regulate calcium and phosphate homeostasis. It interacts with enzymes such as pyrophosphatase, inhibiting their activity and thereby affecting the levels of pyrophosphate in the body. This inhibition can alter metabolic flux and metabolite levels, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as bone and kidney. The compound’s long hydrocarbon chain aids in its incorporation into cellular membranes, influencing its distribution .
Subcellular Localization
The subcellular localization of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is primarily within the endoplasmic reticulum and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles. Within these compartments, the compound can exert its inhibitory effects on enzymes and disrupt normal cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid typically involves the reaction of hexadecyl alcohol with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonic acid groups. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound with high purity.
化学反应分析
Types of Reactions: (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride are used for substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of halogenated or alkylated derivatives.
相似化合物的比较
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): Known for its use as a scale and corrosion inhibitor.
Aminotris(methylenephosphonic acid) (ATMP): Another phosphonic acid derivative used in water treatment.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): Used in similar applications as a chelating agent.
Uniqueness: (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is unique due to its long hexadecyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.
属性
IUPAC Name |
(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLLTFVYOUDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328122 | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-24-7 | |
| Record name | NSC724484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid interact with iron(III), and what are the implications of this interaction?
A1: HPHPA interacts with iron(III) through its oxygen atoms, forming a complex in the organic phase. [] This complexation allows for the extraction of iron(III) from aqueous solutions into an organic solvent mixture of carbon tetrachloride and octanol. The study suggests that the complex formed is likely Fe[C15H31C(OH)(PO3H)2]Cl, 3H2O. This interaction highlights HPHPA's potential as an effective extractant for iron(III), a property that could be valuable in various applications like separation and purification processes.
Q2: How does the chain length of alkane-1-hydroxy-1, 1′-methyldiphosphonic acids influence their iron(III) extraction capabilities?
A2: The research directly compares HPHPA (C16 chain) with (1-hydroxy-1-phosphonododecyl)phosphonic acid (HPDPA, C12 chain). The findings indicate that HPHPA exhibits a stronger extracting power for Fe3+ compared to HPDPA. [] This difference is attributed to the increased hydrophobicity of HPHPA due to its longer alkyl chain. Therefore, the length of the alkane chain directly influences the compound's affinity for iron(III) and its partitioning into the organic phase during extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


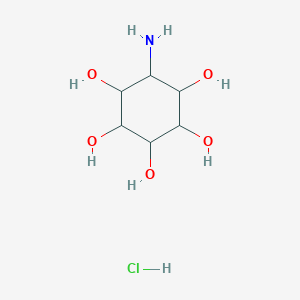
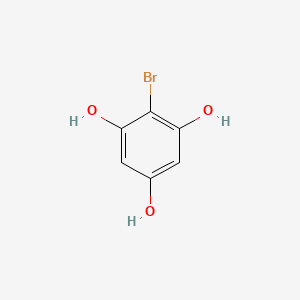

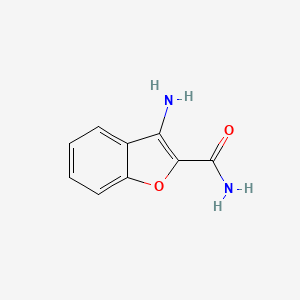
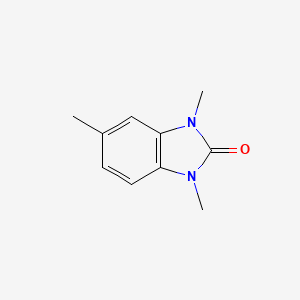


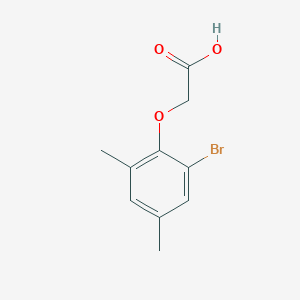
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
